molecular formula C8H5ClS B1589001 5-Chlorobenzothiophene CAS No. 20532-33-6

5-Chlorobenzothiophene

Cat. No. B1589001
CAS RN: 20532-33-6
M. Wt: 168.64 g/mol
InChI Key: SNYURIHMNFPQFL-UHFFFAOYSA-N
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Description

5-Chlorobenzothiophene (5-CBT) is a heterocyclic aromatic compound belonging to the class of thiophenes, which are sulfur-containing aromatic compounds. 5-CBT is often used in the synthesis of various other compounds due to its relatively easy synthesis and its ability to react with many different compounds. 5-CBT is also used in the production of drugs, dyes, and other chemicals.

Scientific Research Applications

  • Chemical Synthesis

    • Benzothiophenes are used in the synthesis of various organic compounds . For instance, a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported . This involves the reaction of aryne intermediates with alkynyl sulfides to form benzothiophenes .
    • The method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure . This synthesis method has good functional group tolerance and versatile C2 functionalizations .
    • The results showed that a wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
  • Medicinal Chemistry

    • Benzothiophenes have diverse applications in medicinal chemistry . They are present in many natural products and have shown antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity .
    • The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . One such method involves the intermolecular coupling of aromatic substrates with alkynes .
    • The results of these methods have led to the synthesis of functional benzothiophene derivatives, which are highly desirable in medicinal chemistry .
  • Electrochemical Synthesis

    • Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .
    • The S-migration process was rationalized to lead to the products . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .
  • Therapeutic Applications

    • Thiophene and its substituted derivatives, including 5-Chlorobenzothiophene, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
  • Pharmaceutical Industry

    • Thiophene and its substituted derivatives, including 5-Chlorobenzothiophene, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

properties

IUPAC Name

5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYURIHMNFPQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461876
Record name 5-chlorobenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzothiophene

CAS RN

20532-33-6
Record name 5-Chlorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20532-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chlorobenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of polyphosphoric acid (11.2 g) in chlorobenzene (290 mL) was heated to reflux and added, under nitrogen, dropwise in about one hour 1-chloro-4-(2,2-dimethoxy-ethylsulfanyl)-benzene (compound PRE9; 9.12 g, 39.2 mmol). The reaction mixture was then heated for one night until reaction is complete, cooled, quenched with water (150 mL) and extracted into methylene chloride (200 mL). Combined organic layer was dried over Na2SO4 and concentrated to give a crude residue that was purified by flash chromatography (silica, eluting solvent: petroleum ether) to give 2.1 g of 5-chloro-benzo[b]thiophene (limpid oil) (Yield=32%).
[Compound]
Name
polyphosphoric acid
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 250 mL 2-neck round flask, 4-chlorophenyl) (2,2-diethoxyethyl)sulfane (5 g, 19 mmol) and chlorobenzene (4 mL) were poured, and then the reaction mixture was added to a polyacrylic acid (PAA) reaction solution (5 g) obtained after boiling in chlorobenzen (5 mL). After the reaction, ice water (25 mL) was added to the mixture, and the mixture was washed with brine (50 mL) and dried over Na2SO4. The mixture was subjected to column chromatography using petroleum ether to give 2.9 g of white solid (90% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chlorobenzothiophene
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5-Chlorobenzothiophene

Citations

For This Compound
39
Citations
M Fan, W Zhou, Y Jiang, D Ma - … Chemie International Edition, 2016 - Wiley Online Library
… Under our standard conditions, the coupling of 3-methyl-5-chlorobenzothiophene with tyrosine derivative 6 a took place to afford diaryl ether 7 in 80 % yield (Scheme 2). However, the …
Number of citations: 109 onlinelibrary.wiley.com
S Bulat, S Bosio, MA Papadopoulos… - Letters in Drug …, 2006 - ingentaconnect.com
… The utility of the 5-chlorobenzothiophene P1 fragment was further supported when it was incorporated into the pyrazinone acetamide scaffold present in L-375,378 (2) [5]. The first …
Number of citations: 7 www.ingentaconnect.com
MN Greco, MJ Hawkins, ET Powell… - Journal of medicinal …, 2007 - ACS Publications
… Diethyl methylphosphonite and 3-(bromomethyl)-5-chlorobenzothiophene were heated at reflux to give the intermediate phosphinate (80% yield), 13 which was deprotonated in THF …
Number of citations: 64 pubs.acs.org
A Straub, S Roehrig, A Hillisch - Current topics in medicinal …, 2010 - ingentaconnect.com
Several clinical candidates have now emerged as a result of an intense search for orally available, antithrombotic factor Xa inhibitors. This review highlights the discovery of Xarelto™ (…
Number of citations: 27 www.ingentaconnect.com
Z Liu, M Li, B Wang, G Deng, W Chen… - Organic Chemistry …, 2018 - pubs.rsc.org
An efficient synthesis of aryl(pyridyl)-methanol derivatives using a nickel-NIXANTPHOS catalyst is described. Combinations of the Ni-NIXANTPHOS catalyst, solvent, and reaction …
Number of citations: 18 pubs.rsc.org
S Kukolja, WE Wright, JF Quay… - Journal of medicinal …, 1988 - ACS Publications
A number of 7-(arylacetamido)-3-substituted cephalosporins were prepared and tested in animals for oral absorbability. Bioavailability in mice, rats, dogs, and monkeys was determined …
Number of citations: 6 pubs.acs.org
S Zhang, BS Kim, C Wu, J Mao, PJ Walsh - Nature Communications, 2017 - nature.com
Tetraarylmethane derivatives are desirable for a variety of applications, but difficult to access with modern C–C bond-forming reactions. Here we report a straightforward method for …
Number of citations: 39 www.nature.com
N Pootheri, S Lee - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
… Bromomethyl-substituted heteroaromatic compounds, such as 5chlorobenzothiophene, 5-trifluoromethylfuran and 4quinolin-2(1H)-one, produced the corresponding benzoates 4l-18O, …
Number of citations: 2 onlinelibrary.wiley.com
AMA Abdel-wahab, AM El-khawaga… - … and sulfur and the …, 1984 - Taylor & Francis
The sulfone group deactivation for cyclialkylation and cycliacylation reactions in the presence of Friedel-Crafts catalysts was demonstrated in a number of aryl chlorlalkylsulfones (1–8) …
Number of citations: 11 www.tandfonline.com
R Fan, M Kuai, D Lin, F Bauer, W Fang - Organic Letters, 2022 - ACS Publications
… Benzo-heteroaryl chlorides such as 2- and 8-chloroquinolines, 3-chloroisoquinoline, and 2-chloroquinoline as well as 1-benzyl-5-chloroindole, 5-chlorobenzothiophene, and 8-chloro-2-…
Number of citations: 4 pubs.acs.org

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